molecular formula C10H13FN2O3S B594268 (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol CAS No. 1291411-99-8

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol

Cat. No.: B594268
CAS No.: 1291411-99-8
M. Wt: 260.283
InChI Key: QXRXYLPDPDCYCL-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C10H13FN2O3S and a molecular weight of 260.29 g/mol . This compound features a pyrrolidine ring substituted with a fluoropyridinylsulfonyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with fluoropyridine sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)carboxylic acid.

    Reduction: Formation of (1-(5-Fluoropyridin-3-ylsulfanyl)pyrrolidin-2-yl)methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The fluoropyridinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine
  • 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine
  • 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-amine

Uniqueness

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(13)7-14/h4-6,9,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRXYLPDPDCYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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